1-(2-Isopropoxyethyl)-piperidin-4-one
Overview
Description
1-(2-Isopropoxyethyl)-piperidin-4-one is an organic compound with a piperidine ring substituted at the 1-position with a 2-isopropoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropoxyethyl)-piperidin-4-one typically involves the reaction of piperidin-4-one with 2-isopropoxyethyl halide under basic conditions. A common method includes the use of sodium hydroxide as a base and toluene as a solvent. The reaction mixture is heated to reflux, and water is removed through azeotropic distillation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropoxyethyl)-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2-Isopropoxyethyl)-piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Isopropoxyethyl)-piperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyethyl)-piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(2-Isopropoxyethyl)pyridine: A structurally similar compound with a pyridine ring instead of a piperidine ring.
Bisoprolol-related compounds: Compounds with similar isopropoxyethyl groups but different core structures.
Uniqueness
1-(2-Isopropoxyethyl)-piperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHAJDJLFWMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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